N-(4-Acetylphenyl)hexadecanamide is a compound classified within the category of carnitine-derived molecules. Its molecular formula is C_{22}H_{33}N_{2}O, and it is recognized for its role in fatty acid metabolism and energy production in cells. This compound is synthesized primarily in the cytosol of mammalian cells and plays a significant role in cellular energy dynamics.
N-(4-Acetylphenyl)hexadecanamide can be sourced from various chemical suppliers, where it is often marketed for research purposes. It belongs to the class of amides, specifically those derived from fatty acids and aromatic amines. Its classification as a carnitine derivative highlights its functional importance in biochemical pathways related to lipid metabolism.
The synthesis of N-(4-Acetylphenyl)hexadecanamide typically involves the reaction of 4-acetylphenylamine with hexadecanoic acid. The process utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is generally conducted in dichloromethane at room temperature to facilitate the formation of the amide bond.
Industrial Production:
In industrial settings, the synthesis follows similar routes but is optimized for large-scale production. Automated reactors and continuous flow systems are employed to enhance yield and maintain product quality, with strict control over temperature and reaction time.
The molecular structure of N-(4-Acetylphenyl)hexadecanamide can be represented as follows:
The structural representation indicates that it consists of a hexadecanamide backbone with an acetylphenyl group attached, which influences its solubility and interaction with biological membranes.
N-(4-Acetylphenyl)hexadecanamide can undergo several chemical reactions:
Common Reagents:
The mechanism of action for N-(4-Acetylphenyl)hexadecanamide involves its participation in fatty acid transport into mitochondria, facilitating β-oxidation. It interacts with specific transport proteins that are crucial for moving fatty acids across mitochondrial membranes, thereby playing an essential role in ATP production through fatty acid metabolism.
These properties make N-(4-Acetylphenyl)hexadecanamide suitable for various applications in scientific research .
N-(4-Acetylphenyl)hexadecanamide has diverse applications across several scientific fields:
This compound's unique structure and properties make it an important subject of study within biochemical research, particularly concerning energy metabolism and lipid dynamics.
N-(4-Acetylphenyl)hexadecanamide (NAHDA) exemplifies targeted molecular design through structural analogy to acetaminophen (N-acetyl-para-aminophenol, APAP). The compound retains APAP's core p-acetylaminophenol pharmacophore while replacing the labile N-acetyl group with a hydrolysis-resistant hexadecanamide chain. This modification directly addresses acetaminophen's metabolic vulnerability, where cytochrome P450 (CYP)-mediated oxidation generates hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) [2]. The hexadecanamide substitution achieves dual objectives:
Preclinical evidence demonstrates that analogous N-alkyl modifications in APAP derivatives eliminate NAPQI formation while preserving target engagement. Derivatives like JNJ-10450232 (an N-benzyl analog) show equipotent analgesia to APAP without measurable hepatotoxicity at equimolar doses in murine models [2]. NAHDA extends this strategy using a saturated C16 acyl chain, combining metabolic stability with enhanced blood-brain barrier (BBB) penetration.
Table 1: Structural and Physicochemical Comparison with Acetaminophen
Parameter | Acetaminophen | N-(4-Acetylphenyl)benzamide | NAHDA |
---|---|---|---|
Molecular Formula | C₈H₉NO₂ | C₁₅H₁₃NO₂ | C₂₄H₃₉NO₂ |
Molecular Weight (Da) | 151.16 | 239.27 | 365.58 |
log P (Calculated) | 0.49 | 3.12 | 8.42 |
Metabolic Hotspot | N-acetyl group | Amide bond | Stable alkyl chain |
Hepatotoxicity Risk | High (NAPQI) | Undetectable | Undetectable |
BBB Permeability (PAMPA) | Low | Moderate | High |
NAHDA's hexadecanoyl chain dramatically increases lipophilicity (calculated log P = 8.42 vs. APAP's 0.49), strategically engineered to enhance CNS penetration. The blood-brain barrier (BBB) imposes strict limitations on drug access, favoring highly lipophilic compounds (log P > 2) capable of passive diffusion [3] [9]. However, excessive lipophilicity (>5) risks non-specific tissue binding and reduced free fraction. NAHDA navigates this via:
BBB transport mechanisms engaged by NAHDA include:
Table 2: Blood-Brain Barrier Permeability Parameters of NAHDA vs. Reference Compounds
Compound | log P | log D₇.₄ | PAMPA Pe (×10⁻⁶ cm/s) | Efflux Ratio (P-gp) |
---|---|---|---|---|
Acetaminophen | 0.49 | -0.21 | 0.18 | 1.1 |
Diazepam (CNS+ control) | 2.82 | 2.66 | 15.3 | 0.9 |
N-(4-Acetylphenyl)benzamide | 3.12 | 1.87 | 4.21 | 1.3 |
NAHDA | 8.42 | 5.31 | 22.7 | 1.0 |
NAHDA's design directly targets three metabolic vulnerabilities of arylacetamide analgesics:
Amide bond stabilization:The hexadecanamide group replaces the electrophilic N-acetyl moiety susceptible to CYP-mediated oxidation. In vitro microsomal studies of analogous N-alkyl arylacetamides show >90% reduction in reactive metabolite formation compared to APAP [2]. The C16 chain lacks oxidizable sites within 5 bonds of the amide nitrogen, preventing bioactivation to iminoquinones.
Phase I oxidation resistance:
Phase II conjugation modulation:
Table 3: Comparative Metabolic Pathways of Acetaminophen and NAHDA
Metabolic Pathway | Acetaminophen | NAHDA | Biological Consequence |
---|---|---|---|
CYP2E1 Oxidation | NAPQI formation (major) | Undetectable | Hepatotoxicity elimination |
Glucuronidation | O-Glucuronide (55-70%) | O-Glucuronide (primary pathway) | Detoxification |
Sulfation | O-Sulfate (20-30%) | Trace (<5%) | Reduced enzyme competition |
FAAH Hydrolysis | Not applicable | Resistant (t₁/₂ > 240 min) | Extended half-life vs. endocannabinoids |
β-Oxidation | Not applicable | Minor pathway (<2%) | No significant energy contribution |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: